Dansylmethionine

説明

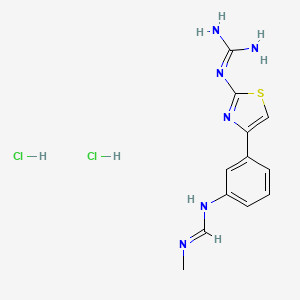

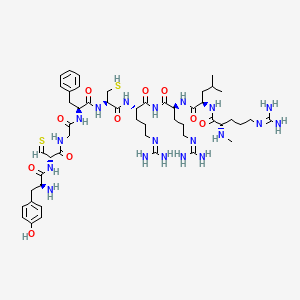

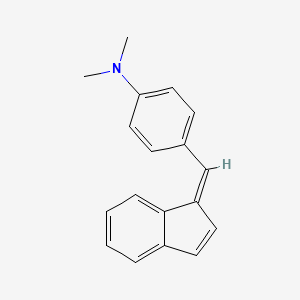

Dansylmethionine is a derivative of methionine, which is a naturally occurring amino acid. It is used in High-Performance Liquid Chromatography (HPLC) analysis . The molecule is also known as Dansyl-DL-methionine cyclohexylammonium salt .

Molecular Structure Analysis

The molecular formula of Dansylmethionine is C17H22N2O4S2 . Detailed structural analysis would require more specific information or computational chemistry tools .Chemical Reactions Analysis

Dansylmethionine is used in HPLC analysis . The Dansyl group is often used in peptide sequencing, where it reacts with the free amino groups of peptides and proteins . More detailed information about its chemical reactions would require further investigation.科学的研究の応用

Biochemical and Molecular Roles

Dansylmethionine, as a derivative of S-Adenosyl-L-methionine (SAMe), plays a significant role in cellular biochemistry. SAMe, present in all living cells, is crucial for various cellular processes such as methylation, aminopropylation, and transsulfuration pathways. Research has shown that SAMe is beneficial in clinical studies concerning depression, dementia, vacuolar myelopathy, liver disease, and osteoarthritis due to its wide-ranging biochemical and molecular effects (Bottiglieri, 2002).

Enhancing S-Adenosylmethionine Accumulation

Recent advancements in biotechnology have focused on enhancing the accumulation of SAMe, given its key role in sulfur amino acid metabolism. This has significant implications for developing cost-effective and efficient production methods, particularly for treating conditions like alcoholic liver disease and depression (Kanai et al., 2017).

Applications in Protein Synthesis Analysis

Dansylmethionine has been utilized in experimental methods to determine the initiator methionine residue in cell-free translation products of eukaryotic messenger RNA. This technique, involving the use of labeled formylmethionine, has been instrumental in studying the synthesis of proteins like rat preproinsulin and pregrowth hormone (Chan et al., 1981).

Structural Analysis of Antibodies

In molecular biology, dansylmethionine has been used for the structural analysis of antibody molecules. Specifically, the labeling of antibodies with [1-13C]methionine allowed for the observation of all the carbonyl carbon resonances, enhancing our understanding of antibody structure and function (Kato et al., 1989).

Metabolic Functions and Pathways

Dansylmethionine is also vital in understanding the unique roles and metabolic pathways of methionine. Methionine is essential for initiating eukaryotic protein synthesis, and its metabolic functions extend to serving as a precursor for SAMe, which is a principal biological methylating agent. The study of methionine metabolism provides insights into various physiological and pathological conditions (Brosnan et al., 2007).

SAMe's Multifunctional Role

The diverse usesof SAMe, derived from methionine, underscore its multifunctional role in various biological processes. SAMe is known for being a major biological methyl donor in methyltransferase-catalyzed reactions, and it also participates in the synthesis of critical biological compounds. The understanding of SAMe's role has expanded our knowledge in the fields of cellular and molecular biology, highlighting its importance in metabolic pathways and potential therapeutic applications (Fontecave, Atta, & Mulliez, 2004).

Biomedical Applications

Methionine and its derivatives, including SAMe, have significant potential for various biomedical applications. Due to methionine's versatile features based on its chemical modification and metabolic derivatives, it has been explored for applications in cancer treatment, diagnosis, and treatment of liver diseases. The multifunctional properties of methionine and SAMe open up avenues for innovative therapeutic strategies (Liu et al., 2021).

Sulfur-Containing Amino Acids Overview

Understanding the role of sulfur-containing amino acids like methionine provides insight into their physiological and pathological significance. This includes their incorporation into proteins and their involvement in crucial metabolic pathways. The study of these amino acids contributes to our knowledge of various health conditions and metabolic disorders (Brosnan & Brosnan, 2006).

SAMe in Liver Disease Therapy

The therapeutic potential of SAMe in liver diseases has been a subject of interest due to its crucial metabolic functions. SAMe participates in multiple cellular reactions, including the synthesis of glutathione and as a principal methyl donor. However, the clinical utility of SAMe in specific liver diseases is still under investigation, requiring further research to establish its efficacy (Anstee & Day, 2012).

特性

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWOYRHKFIZWFB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53332-30-2 (cyclohexylammonium salt) | |

| Record name | Dansylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40937760 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dansylmethionine | |

CAS RN |

17039-58-6 | |

| Record name | Dansylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid](/img/structure/B1669721.png)

![(4R,5S)-6-(1-hydroxyethyl)-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1669725.png)

![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)